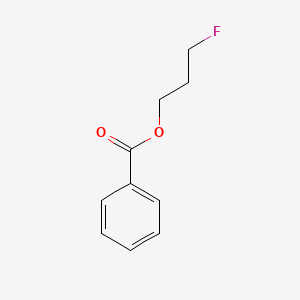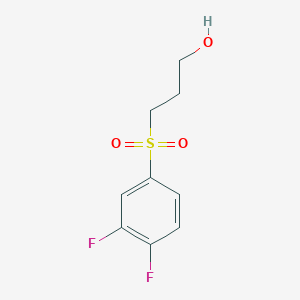
D-Valine, N-(phenoxycarbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Valine, N-(phenoxycarbonyl)-: is a derivative of D-valine, an important organic chiral source. This compound has a molecular formula of C12H15NO4 and a molecular weight of 237.25 . It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Valine, N-(phenoxycarbonyl)- can be achieved through the N-carbamylation of tetrabutylammonium salts of α-amino acids with diphenyl carbonate. This reaction is typically carried out at 60°C in N,N-dimethylacetamide (DMAc) in the presence of n-butylamine . The process involves the elimination of phenol and carbon dioxide, resulting in the formation of the desired compound.
Industrial Production Methods: Microbial preparation of D-valine is a promising approach due to its high stereo selectivity, mild reaction conditions, and environmentally friendly process. This method can be classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
Análisis De Reacciones Químicas
Types of Reactions: D-Valine, N-(phenoxycarbonyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly employed.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: D-Valine, N-(phenoxycarbonyl)- is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study protein synthesis and enzyme activity. It serves as a model compound for understanding the behavior of amino acids in biological systems .
Medicine: Its derivatives have shown activity in clinical use, such as penicillamine for immune-deficiency diseases and actinomycin D for antitumor therapy .
Industry: In the industrial sector, this compound is used in the production of agricultural pesticides and semi-synthetic veterinary antibiotics. It is also employed in cell culture for selectively inhibiting fibroblast proliferation .
Mecanismo De Acción
The mechanism of action of D-Valine, N-(phenoxycarbonyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as protein synthesis and metabolic pathways .
Comparación Con Compuestos Similares
- N-(Phenoxycarbonyl)-L-valine methyl ester
- N-Carbamyl-D-Valine
- Valinomycin
Comparison: D-Valine, N-(phenoxycarbonyl)- is unique due to its specific structure and reactivity. Compared to N-(Phenoxycarbonyl)-L-valine methyl ester, it has different stereochemistry, which affects its biological activity. N-Carbamyl-D-Valine shares some similarities in terms of chemical structure but differs in its applications and mechanism of action . Valinomycin, on the other hand, is a cyclic peptide with distinct properties and uses in ion transport .
Conclusion
D-Valine, N-(phenoxycarbonyl)- is a versatile compound with significant applications in various fields Its unique chemical properties and reactivity make it valuable in scientific research, medicine, and industry
Propiedades
Fórmula molecular |
C12H15NO4 |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
(2R)-3-methyl-2-(phenoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H15NO4/c1-8(2)10(11(14)15)13-12(16)17-9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,16)(H,14,15)/t10-/m1/s1 |
Clave InChI |
HVJMEAOTIUMIBJ-SNVBAGLBSA-N |
SMILES isomérico |
CC(C)[C@H](C(=O)O)NC(=O)OC1=CC=CC=C1 |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


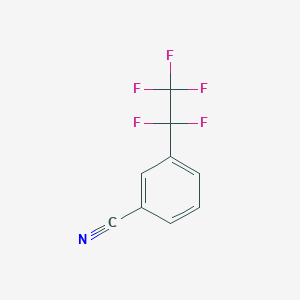
![2-Fluoro-4-[(oxolan-3-yl)methoxy]aniline](/img/structure/B12083922.png)

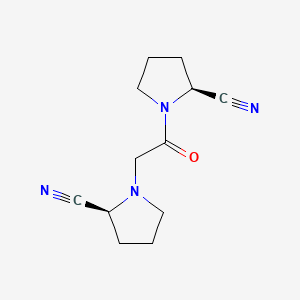

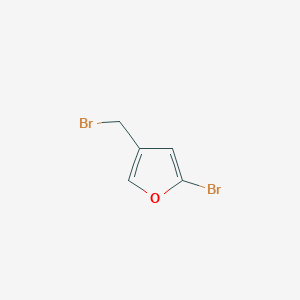
![5-{[(3R)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12083974.png)
![2-[(tert-Butoxy)methyl]phenol](/img/structure/B12083976.png)
![sodium;2-amino-3-[hydroxy-[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoate](/img/structure/B12083983.png)
